(2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide
Overview
Description
(2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include bromine, dimethylamine, and ethoxybenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize efficiency and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
(2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Other Brominated Compounds: Similar brominated aromatic compounds with varying functional groups.
Uniqueness
(2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2/c1-4-26-17-7-5-6-16(12-17)23-20(25)15(13-22)10-14-8-9-19(24(2)3)18(21)11-14/h5-12H,4H2,1-3H3,(H,23,25)/b15-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPJZLKLQJKTOE-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC(=C(C=C2)N(C)C)Br)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)N(C)C)Br)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.